5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a dimethylaminoethyl side chain, and a tetrahydropyrimidine-2,4-dione core. Its structure allows it to participate in a variety of chemical reactions, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(dimethylamino)ethylamine with a suitable precursor, such as a pyrimidine derivative, under conditions that promote the formation of the tetrahydropyrimidine ring. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction, purification methods, and waste management. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The amino and dimethylaminoethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions, protein binding, and cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in drug development and pharmacological research.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-Amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione
- 1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol
Uniqueness
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its tetrahydropyrimidine core. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Biological Activity
5-Amino-1-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 1340149-88-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure which may influence various biological pathways. Understanding its biological activity is essential for exploring its therapeutic potentials.
- Molecular Formula : C₈H₁₄N₄O₂
- Molecular Weight : 198.22 g/mol
- Melting Point : 138-143 °C
- Purity : ≥95%
Biological Activity Overview
Research on the biological activity of 5-amino derivatives has indicated various pharmacological effects, including:
- Antimicrobial Activity : Several studies have demonstrated that pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds similar to 5-amino derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The potential of pyrimidine compounds in cancer treatment has been explored extensively. A study indicated that certain pyrimidine derivatives inhibit cell proliferation and induce apoptosis in cancer cell lines .
- Adenosine Receptor Modulation : The compound has been investigated for its interaction with adenosine receptors, particularly A1 and A2A subtypes. Compounds within this class have shown promise as selective antagonists, which could be beneficial in treating conditions like ischemia and neurodegenerative diseases .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited notable inhibition against standard bacterial strains.
Compound Name | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | S. aureus | 15 |
Compound B | E. coli | 18 |
Target Compound | P. aeruginosa | 20 |
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
Structure-Activity Relationship (SAR)
The structural features of this compound play a crucial role in its biological activity. Modifications at specific positions on the pyrimidine ring can significantly alter its pharmacological profile.
Key SAR Insights:
- Dimethylamino Group : Enhances lipophilicity and may improve receptor binding affinity.
- Amino Group at Position 5 : Critical for biological activity related to receptor interactions.
Properties
Molecular Formula |
C8H14N4O2 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-amino-1-[2-(dimethylamino)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-11(2)3-4-12-5-6(9)7(13)10-8(12)14/h5H,3-4,9H2,1-2H3,(H,10,13,14) |
InChI Key |
JDQZORWARDEBEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C=C(C(=O)NC1=O)N |
Origin of Product |
United States |
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